Anthranilyl-CoA

Description

Properties

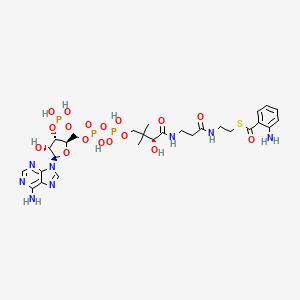

Molecular Formula |

C28H41N8O17P3S |

|---|---|

Molecular Weight |

886.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-aminobenzenecarbothioate |

InChI |

InChI=1S/C28H41N8O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-5-3-4-6-16(15)29)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12,29H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |

InChI Key |

XLURBJBQJZCJHJ-TYHXJLICSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4N)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4N)O |

Synonyms |

2-aminobenzoyl-CoA 2-aminobenzoyl-coenzyme A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and History of Anthranilyl-CoA: A Technical Guide

An in-depth exploration of the discovery, biosynthesis, and significance of Anthranilyl-CoA for researchers, scientists, and drug development professionals.

Introduction

Anthranilyl-Coenzyme A (this compound) is a pivotal intermediate in the biosynthesis of a diverse array of secondary metabolites, playing a crucial role in microbial communication and the production of bioactive alkaloids. This technical guide provides a comprehensive overview of the discovery and history of this compound, its biosynthetic pathways, and the key experimental methodologies used to study this important molecule. Quantitative data are summarized for comparative analysis, and detailed protocols for key experiments are provided to facilitate further research.

Discovery and History

The journey to understanding this compound began with studies on the microbial degradation of aromatic compounds. A landmark discovery was the identification of the enzyme responsible for its synthesis, Anthranilate-CoA ligase.

1.1. Initial Discovery of Anthranilate-CoA Ligase

In 1990, Altenschmidt, Eckerskorn, and Fuchs provided the first evidence for an enzyme that activates anthranilate to its CoA thioester.[1] Their work on a denitrifying Pseudomonas species revealed a novel aerobic metabolism of 2-aminobenzoate (B8764639) (anthranilate) where the initial step was the formation of a CoA thioester.[1] This enzyme, initially named 2-aminobenzoate-CoA ligase, was found to be encoded on a small plasmid.[1]

Subsequent research by Altenschmidt and Fuchs in 1992 led to the purification and characterization of this enzyme, solidifying the discovery of Anthranilate-CoA ligase (EC 6.2.1.32).[2] They determined that the enzyme is a monomer with a molecular weight of approximately 65,000 Da and that it catalyzes the formation of this compound from anthranilate, ATP, and Coenzyme A, with the concomitant production of AMP and pyrophosphate.[2]

1.2. Role in Pseudomonas aeruginosa Quinolone Signal (PQS) Biosynthesis

A significant advancement in understanding the biological role of this compound came with the elucidation of the Pseudomonas aeruginosa quinolone signal (PQS) biosynthesis pathway. PQS is a quorum-sensing molecule that regulates the virulence of this opportunistic human pathogen.[3][4]

In 2008, Coleman and colleagues demonstrated that the pqsA gene in P. aeruginosa encodes an Anthranilate-CoA ligase.[5][6] This enzyme, PqsA, catalyzes the first committed step in the biosynthesis of PQS and other related 2-alkyl-4(1H)-quinolones (AQs), by converting anthranilate to this compound.[7][5][6] This discovery established this compound as a key precursor for these important signaling molecules and opened up new avenues for the development of anti-virulence therapies targeting PqsA.[8]

1.3. Involvement in Acridone (B373769) Alkaloid Biosynthesis

This compound is also a crucial precursor in the biosynthesis of acridone alkaloids, a class of natural products with a wide range of biological activities, including anticancer and antimicrobial properties.[2][9] The biosynthesis of the acridone scaffold involves the condensation of this compound with three molecules of malonyl-CoA, a reaction catalyzed by acridone synthase.[10] The initial steps involve the activation of anthranilic acid to this compound by an Anthranilate-CoA ligase.[1] While the overall pathway has been studied for decades, the precise enzymatic steps and their regulation continue to be an active area of research.

Biosynthesis of this compound

The synthesis of this compound is catalyzed by the enzyme Anthranilate-CoA ligase (EC 6.2.1.32), also known as Anthraniloyl coenzyme A synthetase.[1] This enzyme belongs to the family of acid-thiol ligases.[1]

The overall reaction is as follows:

ATP + Anthranilate + CoA <=> AMP + Diphosphate + this compound [1]

The reaction proceeds via a two-step mechanism involving the formation of an adenylated intermediate.

Signaling Pathway Diagram

Role in Secondary Metabolite Biosynthesis

This compound serves as a key building block for several important classes of secondary metabolites.

3.1. Pseudomonas Quinolone Signal (PQS) Biosynthesis

In P. aeruginosa, this compound is the immediate precursor for the synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor 2-heptyl-4(1H)-quinolone (HHQ). The biosynthesis involves the condensation of this compound with a fatty acid-derived molecule.

PQS Biosynthesis Pathway

3.2. Acridone Alkaloid Biosynthesis

The acridone scaffold is formed by the condensation of one molecule of this compound with three molecules of malonyl-CoA, catalyzed by acridone synthase, a type III polyketide synthase.[10]

Acridone Alkaloid Biosynthesis Pathway

References

- 1. Anthranilate—CoA ligase - Wikipedia [en.wikipedia.org]

- 2. Acridone Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. The biogenesis of acridone alkaloids - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Secondary Metabolic Pathway-Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted Metabolomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Secondary Metabolic Pathway-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of acridone derivatives via heterologous expression of a plant type III polyketide synthase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Anthranilyl-CoA: A Technical Guide to its Chemical Properties and Role in Bacterial Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilyl-Coenzyme A (Anthranilyl-CoA) is a pivotal intermediate in the biosynthesis of a class of quorum sensing molecules known as quinolones in the opportunistic human pathogen Pseudomonas aeruginosa. As the activated form of anthranilic acid, its unique chemical properties and central role in bacterial communication pathways make it a significant target for the development of novel anti-virulence therapies. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a comprehensive look at its involvement in the Pseudomonas Quinolone Signal (PQS) biosynthesis pathway.

Core Chemical Properties

This compound is an acyl-CoA thioester, characterized by the presence of a high-energy thioester bond that renders the anthraniloyl moiety susceptible to nucleophilic attack. This reactivity is fundamental to its biological function.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₄₁N₈O₁₇P₃S | [1] |

| Molecular Weight | 886.7 g/mol | [1] |

| UV-Visible Absorption Maximum (λmax) | ~365 nm | [2] |

| Molar Extinction Coefficient (ε₃₆₅) | 5.5 mM⁻¹·cm⁻¹ | [2] |

| Synonyms | Anthraniloyl-CoA, 2-Aminobenzoyl-CoA | [1][3] |

PQS Biosynthesis Signaling Pathway

This compound is the entry point for the biosynthesis of 2-alkyl-4(1H)-quinolones (AQs), including the key signaling molecules 2-heptyl-4-quinolone (HHQ) and its hydroxylated derivative, the Pseudomonas Quinolone Signal (PQS). The pathway involves a series of enzymatic conversions orchestrated by the products of the pqs operon.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the activity of PqsA, an anthranilate-CoA ligase.[2][4][5]

Materials:

-

Purified His-tagged PqsA enzyme

-

Potassium anthranilate

-

Coenzyme A (CoA-SH)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (100 mM, pH 8.5)

-

Dithiothreitol (DTT)

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.5), 2 mM MgCl₂, 2 mM DTT, 0.5 mM potassium anthranilate, 1 mM CoA-SH, and 2 mM ATP.

-

Initiate the reaction by adding purified PqsA enzyme to a final concentration of 1-5 µM.

-

Incubate the reaction mixture at 37°C.

-

Monitor the formation of this compound spectrophotometrically by measuring the increase in absorbance at 365 nm.[2]

-

The reaction can also be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates using a mobile phase of butanol:acetic acid:water (60:35:25). This compound is fluorescent under UV light.[2]

-

Stop the reaction by adding ice-cold formic acid to a final concentration of 5% (v/v) when the absorbance at 365 nm plateaus.

-

Centrifuge the mixture to pellet the precipitated protein. The supernatant contains this compound.

Purification of this compound by HPLC

This protocol is a general method for the purification of acyl-CoAs and can be adapted for this compound.[6][7][8]

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 7.0

-

Mobile Phase B: Acetonitrile

-

0.22 µm syringe filters

Procedure:

-

Filter the supernatant from the enzymatic synthesis reaction through a 0.22 µm syringe filter.

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the filtered sample onto the column.

-

Elute the compounds using a linear gradient of 5% to 50% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

-

Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA) and 365 nm (for the anthraniloyl moiety).

-

Collect the fractions corresponding to the major peak that absorbs at both wavelengths.

-

Confirm the identity and purity of the collected fractions by mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain purified this compound as a powder.

Stability and Reactivity

The key feature determining the reactivity of this compound is the thioester bond. This bond is energy-rich and more susceptible to nucleophilic attack than the corresponding oxygen ester.

-

Temperature Stability: Information on the thermal stability of this compound is limited. As with most biological molecules, prolonged exposure to high temperatures is likely to cause degradation. For storage, it is recommended to keep lyophilized this compound at -20°C or below.

-

Reactivity: The electrophilic carbonyl carbon of the thioester is the primary site of reactivity. In the PQS biosynthesis pathway, this site is attacked by a nucleophilic residue in the active site of the PqsD enzyme, leading to the transfer of the anthraniloyl group.[9]

Conclusion

This compound is a critical molecule in the intricate signaling network of Pseudomonas aeruginosa. Its chemical properties, particularly the reactivity of the thioester bond and its unique UV absorbance, are key to its biological function and its study. The provided experimental protocols offer a foundation for researchers to synthesize and purify this important intermediate for further investigation into the PQS pathway and for the screening of potential inhibitors. A deeper understanding of the chemistry of this compound will undoubtedly aid in the development of novel strategies to combat the virulence of this formidable pathogen.

References

- 1. anthraniloyl-CoA | C28H41N8O17P3S | CID 9543032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. P. aeruginosa Metabolome Database: Anthraniloyl-CoA (PAMDB100091) [pseudomonas.umaryland.edu]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. hplc.eu [hplc.eu]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis and Biological Evaluation of Novel Anthraniloyl-AMP Mimics as PQS Biosynthesis Inhibitors Against Pseudomonas aeruginosa Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Structure of Anthranilyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methods for the structure elucidation of Anthranilyl-CoA, a key intermediate in the biosynthesis of quinolone signaling molecules in Pseudomonas aeruginosa. This document details the necessary experimental protocols, data presentation, and visualizations to aid researchers in the chemical and biological sciences.

This compound, also known as 2-aminobenzoyl-CoA, is a pivotal molecule in the quorum sensing pathway of the opportunistic pathogen P. aeruginosa. Its formation is catalyzed by the enzyme Anthraniloyl-CoA synthetase (PqsA), which activates anthranilic acid.[1][2] The structural determination of this molecule is crucial for understanding its role in metabolic pathways and for the development of novel therapeutics targeting bacterial communication.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in its structural elucidation. These properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₈H₄₁N₈O₁₇P₃S | [3][4] |

| Average Molecular Weight | 886.66 g/mol | [3] |

| Monoisotopic Molecular Weight | 886.152 Da | [3] |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-aminobenzenecarbothioate | [4] |

| Synonyms | Anthraniloyl-CoA, 2-Aminobenzoyl-CoA, Anthranilyl-coenzyme A | [4] |

Synthesis and Purification of this compound

The availability of pure this compound is a prerequisite for its structural analysis. Both enzymatic and chemical synthesis methods can be employed, followed by purification.

Enzymatic Synthesis using PqsA

The most specific method for producing this compound is through the enzymatic reaction catalyzed by Anthraniloyl-CoA synthetase (PqsA).[1][2] This method mimics the natural biosynthetic pathway.

Experimental Protocol:

-

Expression and Purification of PqsA:

-

Clone the pqsA gene into an expression vector (e.g., pET vector with a His-tag).

-

Transform the vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and grow the culture at an optimal temperature (e.g., 18-25 °C) to ensure proper protein folding.

-

Harvest the cells, lyse them, and purify the His-tagged PqsA protein using nickel-affinity chromatography.

-

-

Enzymatic Reaction:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

-

Add the substrates: anthranilic acid (e.g., 1 mM), Coenzyme A (e.g., 1.5 mM), and ATP (e.g., 2 mM).

-

Initiate the reaction by adding the purified PqsA enzyme.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) for a sufficient duration (e.g., 1-2 hours).

-

-

Purification of this compound:

-

Quench the reaction by adding a strong acid (e.g., perchloric acid) to precipitate the enzyme.

-

Centrifuge to remove the precipitated protein.

-

Purify the supernatant containing this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically used for elution.

-

Monitor the elution profile using a UV detector at a wavelength where the anthraniloyl moiety absorbs (around 365 nm).[5]

-

Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

-

Structure Elucidation Methods

A combination of spectroscopic techniques is essential for the complete structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Typical ¹H and ¹³C NMR Data for Acyl-CoA Moieties:

| Moiety | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Adenine | H2 | ~8.1 | - |

| H8 | ~8.4 | - | |

| Ribose | H1' | ~6.1 | ~88 |

| Pantothenate | CH₂ (α to thioester) | ~3.0 | ~42 |

| CH₂ (β to thioester) | ~3.6 | ~36 | |

| Anthraniloyl | Aromatic Protons | 6.5 - 8.0 | 115 - 150 |

Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Lyophilize the purified this compound to a dry powder.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-10 mM.

-

Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a high-field NMR spectrometer (≥ 500 MHz).

-

Acquire ¹³C NMR spectra, including DEPT experiments to aid in distinguishing CH, CH₂, and CH₃ groups.

-

Perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to establish connectivity.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, Mnova).

-

Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D spectra. The HMBC experiment is particularly useful for connecting the anthraniloyl moiety to the coenzyme A part of the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and tandem mass spectrometry (MS/MS) reveals its fragmentation pattern, which is crucial for structural confirmation.

Expected Fragmentation Pattern of this compound:

Acyl-CoAs typically exhibit a characteristic fragmentation pattern in positive ion mode ESI-MS/MS. A neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, is a common feature.[6] The remaining fragment will be the acyl-pantetheine portion.

Experimental Protocol for LC-MS/MS Analysis:

-

Sample Preparation:

-

Dilute the purified this compound solution in a solvent compatible with LC-MS, typically a mixture of water and an organic solvent with a small amount of acid (e.g., formic acid).

-

-

Liquid Chromatography:

-

Use a C18 reverse-phase column for separation.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

-

Mass Spectrometry:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Acquire full scan MS data to determine the mass of the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the parent ion to obtain the fragmentation pattern. A neutral loss scan for 507 Da can be used to selectively detect acyl-CoAs in a complex mixture.[7]

-

-

Data Analysis:

-

Analyze the data to confirm the molecular weight and identify the characteristic fragments of this compound.

-

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule. While obtaining a crystal of this compound itself may be challenging due to its flexibility, co-crystallization with its binding enzyme, such as PqsA, can provide detailed structural information of the bound conformation. A crystal structure of the N-terminal domain of PqsA in complex with the reaction intermediate anthraniloyl-AMP has been solved, providing valuable insights into the binding of the anthraniloyl moiety.

Experimental Protocol for Co-crystallization:

-

Protein and Ligand Preparation:

-

Prepare a highly pure and concentrated solution of the target enzyme (e.g., PqsA).

-

Synthesize and purify this compound as described previously.

-

-

Crystallization Screening:

-

Mix the protein and a molar excess of this compound.

-

Use a high-throughput screening approach with various crystallization screens (different precipitants, pH, and additives) to identify initial crystallization conditions. The hanging-drop or sitting-drop vapor diffusion method is commonly used.

-

-

Crystal Optimization and Data Collection:

-

Optimize the initial "hit" conditions to obtain diffraction-quality crystals.

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data and solve the crystal structure using molecular replacement if a homologous structure is available.

-

Build the model of the protein-ligand complex into the electron density map and refine the structure.

-

Stability of this compound

The stability of this compound is a critical factor to consider during its synthesis, purification, and analysis. Thioester bonds are susceptible to hydrolysis, especially at alkaline pH.[8]

General Stability Considerations for Acyl-CoAs:

-

pH: Acyl-CoAs are most stable in slightly acidic conditions (pH 4-6).[8]

-

Temperature: Storage at low temperatures (-80 °C) is essential to minimize degradation.

-

Enzymatic Degradation: Thioesterases present in biological samples can rapidly degrade acyl-CoAs. Rapid inactivation of enzymes during sample preparation is crucial.

Experimental Protocol for Stability Assessment:

-

Incubation: Incubate aliquots of purified this compound in buffers of varying pH (e.g., 4, 7, 9) and at different temperatures (e.g., 4 °C, 25 °C, 37 °C).

-

Time-course Analysis: At various time points, take a sample from each condition and quench any degradation.

-

Quantification: Analyze the remaining amount of intact this compound using a quantitative method such as LC-MS/MS.

-

Data Analysis: Plot the concentration of this compound over time for each condition to determine its stability profile.

Conclusion

The structural elucidation of this compound requires a multi-faceted approach combining enzymatic synthesis, robust purification techniques, and a suite of advanced analytical methods. This guide provides the foundational knowledge and detailed protocols for researchers to successfully characterize this important biomolecule. A thorough understanding of its structure and stability is paramount for advancing our knowledge of bacterial signaling and for the development of novel anti-infective strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Natural Occurrence of Anthranilyl-CoA: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anthranilyl-Coenzyme A (anthranilyl-CoA) is a pivotal, yet often low-abundance, metabolic intermediate situated at the crossroads of primary and secondary metabolism in a diverse range of organisms. Formed via the ATP-dependent ligation of anthranilate and Coenzyme A, this activated thioester serves as a critical precursor for a variety of specialized metabolites with significant biological activities. In bacteria, particularly the opportunistic pathogen Pseudomonas aeruginosa, this compound is the dedicated entry point for the biosynthesis of 2-alkyl-4(1H)-quinolone (AQ) signaling molecules, which are crucial for quorum sensing and virulence. In plants of the Rutaceae family, the analogous N-methylthis compound is the starter unit for the synthesis of acridone (B373769) and quinoline (B57606) alkaloids, compounds with notable pharmacological properties. In fungi, adenylation domains of nonribosomal peptide synthetases (NRPSs) activate anthranilate to its adenylate, a functionally equivalent intermediate, for incorporation into complex peptidyl alkaloids such as the benzodiazepines. This guide provides an in-depth examination of the biosynthesis, metabolic fate, and physiological significance of this compound across different biological kingdoms. It includes a compilation of available quantitative data, detailed experimental protocols for the study of this metabolite, and visual representations of the pertinent biochemical pathways to facilitate a deeper understanding and guide future research and drug discovery efforts.

Introduction

This compound is an activated form of anthranilic acid, a key metabolite derived from the shikimate pathway. The formation of the high-energy thioester bond with Coenzyme A primes anthranilate for subsequent condensation reactions, enabling its entry into specialized metabolic pathways. While the precursor, anthranilic acid, is a central intermediate in the biosynthesis of the essential amino acid tryptophan, this compound is channeled towards the production of a distinct class of secondary metabolites. The enzymes responsible for its synthesis, anthranilate-CoA ligases, and functionally similar adenylation domains of NRPSs, represent critical control points for diverting carbon flux from primary to secondary metabolism. Understanding the natural occurrence and biochemistry of this compound is therefore of significant interest for the discovery of novel bioactive compounds and the development of new therapeutic strategies, particularly in the context of antimicrobial drug development targeting bacterial communication.

Biosynthesis of this compound

The synthesis of this compound is catalyzed by anthranilate-CoA ligases (EC 6.2.1.32), which belong to the superfamily of adenylate-forming enzymes. The reaction proceeds in a two-step mechanism analogous to that of other acyl-CoA synthetases: first, the adenylation of the carboxyl group of anthranilate with ATP to form an enzyme-bound anthranilyl-AMP intermediate and pyrophosphate; and second, the subsequent thioesterification with Coenzyme A to yield this compound and AMP.

Overall Reaction: Anthranilate + ATP + CoA ⇌ this compound + AMP + Diphosphate

In some organisms, particularly fungi, the activation of anthranilate for incorporation into secondary metabolites is carried out by the adenylation (A) domain of a nonribosomal peptide synthetase (NRPS). This domain catalyzes the formation of the same anthranilyl-AMP intermediate, which is then transferred to a thiolation (T) domain (also known as a peptidyl carrier protein, or PCP) within the NRPS complex, forming a thioester linkage with the phosphopantetheinyl arm of the T domain. While not a free molecule of this compound, this tethered intermediate is the functional equivalent for subsequent condensation reactions within the NRPS assembly line.

Occurrence and Metabolic Roles in Organisms

The known natural occurrence of this compound is primarily documented in bacteria, plants, and fungi, where it serves as a precursor to distinct classes of secondary metabolites. There is currently no evidence to suggest a significant role for this compound in mammalian metabolism, where anthranilic acid is primarily catabolized through other pathways[1][2][3].

Bacteria: The Gateway to Quinolone Signaling in Pseudomonas aeruginosa

In the Gram-negative bacterium Pseudomonas aeruginosa, this compound is the first committed intermediate in the biosynthesis of 2-alkyl-4(1H)-quinolones (AQs), including the Pseudomonas Quinolone Signal (PQS), a key molecule in quorum sensing and virulence factor regulation[4][5][6]. The formation of this compound is catalyzed by the enzyme PqsA, an anthranilate-CoA ligase[4][6][7][8]. PqsA is encoded by the pqsA gene within the pqsABCDE operon, which is under the control of the PqsR (MvfR) transcriptional regulator[5].

The biosynthetic pathway proceeds as follows:

-

Activation: PqsA converts anthranilate to this compound[4][5].

-

Condensation: The anthraniloyl group is transferred from CoA to a cysteine residue on the enzyme PqsD[9]. PqsD, an anthraniloyl-CoA anthraniloyltransferase, then catalyzes the condensation of the anthraniloyl moiety with malonyl-CoA, leading to the formation of 2-aminobenzoylacetyl-CoA[9].

-

Cyclization and Alkyl Chain Attachment: The subsequent steps, involving PqsB, PqsC, and PqsE, lead to the formation of 2-heptyl-4-quinolone (HHQ) through the condensation with a fatty acid-derived octanoyl group.

-

Hydroxylation: Finally, the monooxygenase PqsH hydroxylates HHQ to produce the biologically active 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS)[4].

Because of its critical role in initiating the production of virulence-related signaling molecules, PqsA is a promising target for the development of anti-virulence drugs to combat P. aeruginosa infections[5][10].

Figure 1: Biosynthesis of PQS in Pseudomonas aeruginosa.

Plants: Precursor to Acridone and Quinoline Alkaloids

In certain plant species, particularly within the Rutaceae family (e.g., Ruta graveolens), anthranilate is a precursor to a variety of alkaloids, including acridones and quinolines[11][12]. The biosynthesis of acridone alkaloids involves the activation of N-methylanthranilic acid to its CoA ester, N-methylanthraniloyl-CoA. This activation is catalyzed by an anthranilate-CoA ligase[13]. The key enzyme in this pathway is acridone synthase (EC 2.3.1.159), a type III polyketide synthase, which catalyzes the condensation of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA to form 1,3-dihydroxy-N-methylacridone, the core structure of acridone alkaloids.

The pathway is as follows:

-

N-methylation: Anthranilate is methylated by an N-methyltransferase to form N-methylanthranilic acid.

-

CoA Ligation: N-methylanthranilic acid is activated by an anthranilate-CoA ligase to form N-methylanthraniloyl-CoA.

-

Polyketide Synthesis: Acridone synthase catalyzes the iterative condensation of N-methylanthraniloyl-CoA with three units of malonyl-CoA, followed by intramolecular cyclization and aromatization to yield the acridone scaffold.

Figure 2: Acridone alkaloid biosynthesis in Ruta graveolens.

Fungi: A Building Block for Nonribosomal Peptides

In fungi, anthranilate is a building block for a variety of complex secondary metabolites, including benzodiazepine (B76468) and quinazolinone-containing polycyclic alkaloids, which are synthesized by nonribosomal peptide synthetases (NRPSs)[14]. In these multimodular enzyme complexes, the activation of anthranilate is carried out by an adenylation (A) domain. The A domain specifically recognizes and activates anthranilate to form anthranilyl-AMP, which is then covalently tethered as a thioester to the phosphopantetheinyl arm of an adjacent thiolation (T) domain[14]. This activated, enzyme-bound anthranilate is then incorporated into the growing peptide chain through the action of a condensation (C) domain. While this process does not involve a freely diffusible this compound molecule, the principle of activating the carboxyl group of anthranilate for subsequent amide bond formation is conserved. Examples of fungal secondary metabolites derived from anthranilate include acetylaszonalenin (B605127) from Neosartorya fischeri and fumiquinazoline A from Aspergillus fumigatus[14].

Figure 3: Activation of anthranilate by a fungal NRPS module.

Streptomyces

The biosynthesis of certain benzodiazepine alkaloids in Streptomyces species, such as anthramycin (B1237830) in Streptomyces refuineus, involves the condensation of an anthranilate derivative with another precursor by an NRPS[1][15][16]. The genomic analysis of the anthramycin biosynthetic gene cluster has identified genes encoding an NRPS, which are responsible for the condensation of 4-methyl-3-hydroxyanthranilic acid with a dehydroproline acrylamide (B121943) moiety[1][15]. The activation of the anthranilate derivative is presumed to occur via an adenylation domain within the NRPS, consistent with the mechanism observed in fungi[1].

Quantitative Data

Quantitative data on the intracellular concentrations of this compound are scarce in the literature. However, kinetic parameters for some of the enzymes involved in its biosynthesis have been determined.

Table 1: Kinetic Parameters of Anthranilate-CoA Ligase (PqsA) from Pseudomonas aeruginosa

| Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Anthranilate | 10 ± 2 | 160 ± 10 | [7] |

| ATP | 100 ± 20 | 170 ± 20 | [7] |

| CoA | 50 ± 10 | 170 ± 20 | [7] |

Experimental Protocols

The study of this compound and the enzymes involved in its metabolism requires robust experimental protocols for its detection, quantification, and the characterization of enzyme activity.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species from complex biological matrices.

5.1.1. Sample Preparation (from Bacterial Culture)

-

Quenching and Cell Lysis: Rapidly quench metabolic activity by harvesting bacterial cells and immediately resuspending them in an ice-cold extraction solvent, such as 10% trichloroacetic acid (TCA) or an 80% methanol (B129727) solution.

-

Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA) to the cell suspension.

-

Homogenization: Disrupt the cells by sonication or bead beating while keeping the sample on ice.

-

Protein Precipitation and Extraction: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the pellet in a solvent compatible with the LC-MS/MS analysis (e.g., 5% sulfosalicylic acid or a water/acetonitrile (B52724) mixture).

Figure 4: General workflow for acyl-CoA extraction for LC-MS/MS.

5.1.2. LC-MS/MS Analysis

-

Chromatography: Use a C18 reversed-phase column with a gradient elution. A typical mobile phase system consists of an aqueous solution with a volatile buffer (e.g., ammonium (B1175870) acetate) and a small amount of acid (e.g., formic acid) as mobile phase A, and an organic solvent like acetonitrile or methanol with the same additives as mobile phase B.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Detection is achieved using Multiple Reaction Monitoring (MRM). For anthraniloyl-CoA, the precursor ion would be its [M+H]⁺ (m/z 887.2), and a characteristic product ion would result from the neutral loss of the 3'-phospho-ADP moiety (a loss of 507 Da), resulting in a product ion of m/z 380.1.

Enzymatic Assay for Anthranilate-CoA Ligase Activity

The activity of anthranilate-CoA ligase can be monitored continuously using a spectrophotometric assay that detects the formation of the anthraniloyl-CoA product.

5.2.1. Principle

The formation of anthraniloyl-CoA can be monitored by the increase in absorbance at 365 nm, which is a characteristic absorption maximum for this thioester[7][8].

5.2.2. Reagents

-

HEPES buffer (100 mM, pH 8.0)

-

MgCl₂ (2 mM)

-

Dithiothreitol (DTT) (0.2 mM)

-

ATP (1 mM)

-

Coenzyme A (CoA) (0.4 mM)

-

Anthranilate (potassium salt) (0.5 mM)

-

Purified enzyme or cell-free extract

5.2.3. Protocol

-

Prepare a reaction mixture containing HEPES buffer, MgCl₂, DTT, ATP, and CoA in a quartz cuvette.

-

Add the enzyme solution to the reaction mixture.

-

Equilibrate the mixture at 37°C for 1 minute in a temperature-controlled spectrophotometer.

-

Initiate the reaction by adding anthranilate.

-

Monitor the increase in absorbance at 365 nm over time.

-

Calculate the rate of reaction using the extinction coefficient for anthraniloyl-CoA at 365 nm (ε₃₆₅ = 5.5 mM⁻¹·cm⁻¹)[7][8].

Calculation of Enzyme Activity: Activity (µmol/min/mL) = (ΔA₃₆₅/min) / (ε × path length) × 1000

Where:

-

ΔA₃₆₅/min is the initial rate of change in absorbance at 365 nm.

-

ε is the molar extinction coefficient (5.5 L/mmol/cm).

-

path length is the cuvette path length in cm (usually 1 cm).

Figure 5: Workflow for the spectrophotometric assay of anthranilate-CoA ligase.

Significance in Drug Development

The metabolic pathways that utilize this compound are attractive targets for drug development.

-

Antimicrobials: As the PqsA enzyme is essential for the production of quorum sensing molecules that control virulence in P. aeruginosa, inhibitors of PqsA are being investigated as potential anti-virulence agents. Such compounds would disrupt bacterial communication without exerting direct bactericidal pressure, which may reduce the development of resistance.

-

Anticancer and Other Therapeutic Agents: The acridone and quinoline alkaloids produced by plants have a wide range of biological activities, including anticancer, antiviral, and antimalarial properties. Understanding and engineering their biosynthetic pathways, which are initiated by the formation of (N-methyl)anthraniloyl-CoA, could lead to the production of novel therapeutic compounds.

-

Biocatalysis: The enzymes involved in this compound metabolism, such as anthranilate-CoA ligases and acridone synthases, are potential biocatalysts for the chemoenzymatic synthesis of valuable fine chemicals and pharmaceutical intermediates.

Conclusion

This compound is a key metabolic intermediate that links primary and secondary metabolism in bacteria, plants, and fungi. Its biosynthesis is a critical step in the production of a diverse array of biologically active compounds, from bacterial signaling molecules to plant-derived alkaloids and fungal nonribosomal peptides. While significant progress has been made in elucidating the biosynthetic pathways involving this compound, particularly in Pseudomonas aeruginosa, further research is needed to fully understand its regulation and to obtain a more complete quantitative picture of its metabolism across different organisms. The development of specific and sensitive analytical methods, coupled with genetic and biochemical approaches, will continue to shed light on the multifaceted roles of this important metabolite and will undoubtedly pave the way for new applications in medicine and biotechnology.

References

- 1. Benzodiazepine biosynthesis in Streptomyces refuineus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. P. aeruginosa Metabolome Database: Anthraniloyl-CoA (PAMDB100091) [pseudomonas.umaryland.edu]

- 5. Design, Synthesis and Biological Evaluation of Novel Anthraniloyl-AMP Mimics as PQS Biosynthesis Inhibitors Against Pseudomonas aeruginosa Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Acyl-CoA pool and acyl-CoA thioesterase in Streptomyces noursei var. polifungini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. EC 2.3.1.262 [iubmb.qmul.ac.uk]

- 10. anthraniloyl-CoA anthraniloyltransferase - Creative Biogene [microbialtec.com]

- 11. Anthranilate synthase from Ruta graveolens. Duplicated AS alpha genes encode tryptophan-sensitive and tryptophan-insensitive isoenzymes specific to amino acid and alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anthranilate synthase from Ruta graveolens. Duplicated AS alpha genes encode tryptophan-sensitive and tryptophan-insensitive isoenzymes specific to amino acid and alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anthranilate—CoA ligase - Wikipedia [en.wikipedia.org]

- 14. Untargeted metabolomics unveiled the role of butanoate metabolism in the development of Pseudomonas aeruginosa hypoxic biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Reassembly of anthramycin biosynthetic gene cluster by using recombinogenic cassettes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes Responsible for Anthranilyl-CoA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthranilyl-Coenzyme A (CoA) is a critical intermediate in the biosynthesis of a diverse array of secondary metabolites, including the Pseudomonas quinolone signal (PQS) molecules, which are key to quorum sensing and virulence in Pseudomonas aeruginosa. The synthesis of Anthranilyl-CoA is catalyzed by the enzyme Anthranilate-CoA ligase. This guide provides a comprehensive overview of the primary enzyme responsible for this pivotal activation step, with a particular focus on the well-characterized PqsA from P. aeruginosa. It details the enzyme's kinetic properties, substrate specificity, and known inhibitors. Furthermore, this document furnishes detailed experimental protocols for enzyme purification and activity assays, and visualizes the pertinent biochemical pathways and experimental workflows. This technical guide is intended to be a valuable resource for researchers in microbiology, enzymology, and drug development seeking to understand and target this important enzymatic reaction.

Introduction

The activation of carboxylic acids to their corresponding Coenzyme A thioesters is a fundamental biochemical reaction that primes these molecules for a variety of metabolic fates, including entry into catabolic pathways or utilization as building blocks in biosynthetic processes. The formation of this compound from anthranilate is a key example of such an activation, serving as the committed step in several important metabolic pathways. The enzyme responsible for this reaction is Anthranilate-CoA ligase (EC 6.2.1.32), also referred to as anthraniloyl coenzyme A synthetase.[1][2]

This enzyme catalyzes the following reaction: ATP + Anthranilate + CoA ⇌ AMP + Diphosphate + this compound [1]

The most extensively studied Anthranilate-CoA ligase is the PqsA protein from the opportunistic human pathogen Pseudomonas aeruginosa.[3][4] In this bacterium, PqsA is a key enzyme in the biosynthesis of 2-alkyl-4-quinolones (AQs), including the Pseudomonas quinolone signal (PQS), which are involved in quorum sensing and the regulation of virulence factors.[3][5] Given its crucial role in bacterial pathogenicity, PqsA has emerged as an attractive target for the development of novel anti-infective agents.[5]

This guide will delve into the biochemical and kinetic properties of Anthranilate-CoA ligases, with a primary focus on PqsA, and provide detailed methodologies for their study.

The Primary Enzyme: Anthranilate-CoA Ligase (PqsA)

Function and Metabolic Context

In P. aeruginosa, PqsA is the initial enzyme in the PQS biosynthetic pathway.[3] It catalyzes the ATP-dependent activation of anthranilate to anthraniloyl-CoA.[3] This activated intermediate is then utilized by subsequent enzymes in the pathway (PqsD, PqsB, and PqsC) to be condensed with malonyl-CoA and ultimately cyclized to form the quinolone scaffold.[6] The pathway is a key component of the complex quorum-sensing network that regulates the expression of numerous virulence factors and biofilm formation in P. aeruginosa.[6][7]

Quantitative Data: Kinetics and Substrate Specificity

The kinetic parameters of PqsA from P. aeruginosa have been determined, providing insight into its catalytic efficiency and substrate binding.

| Substrate | Km (µM) | Reference |

| Anthranilate | 3 | [7] |

| ATP | 71 | [7] |

| CoA | 22 | [7] |

| Table 1: Michaelis-Menten constants (Km) for the substrates of P. aeruginosa PqsA. |

PqsA exhibits a degree of substrate promiscuity, being able to activate a variety of aromatic carboxylic acids, although anthranilate is its preferred substrate.[7]

| Substrate Analogue | Relative Activity (%)a | Km (µM) | Reference |

| Anthranilate | 100 | 3 | [7] |

| 6-Fluoroanthranilate | 120 | 11 | [8] |

| 4-Fluoroanthranilate | 110 | 18 | [8] |

| 5-Fluoroanthranilate | 100 | 25 | [8] |

| Benzoate | 30 | 150 | [7] |

| Salicylate | No activity | - | [7] |

| N-methyl anthranilate | Active | - | [7] |

| 3-Methylanthranilate | Active | - | [8] |

| 5-Methylanthranilate | Active | - | [8] |

| 3-Chloroanthranilate | No activity | - | [8] |

| 4-Chloroanthranilate | Active | - | [8] |

| 5-Chloroanthranilate | Active | - | [8] |

| 5-Bromoanthranilate | Low activity | - | [7] |

| aRelative to the activity with anthranilate. | |||

| Table 2: Substrate specificity of P. aeruginosa PqsA. |

Inhibition of PqsA Activity

The essential role of PqsA in PQS biosynthesis makes it a compelling target for inhibitors that could act as anti-virulence agents. Several inhibitors of PqsA have been identified and characterized.

| Inhibitor | Type of Inhibition | Ki (nM) | Reference |

| Anthranilyl-AMS (1) | Competitive with respect to ATP | 16.5 ± 2.6 | [1] |

| Anthranilyl-AMSN (2) | Competitive with respect to ATP | 10.5 ± 2.3 | [1] |

| Salicyl-AMS (3) | Competitive with respect to ATP | 18.2 ± 3.1 | [1] |

| Salicyl-AMSN (4) | Competitive with respect to ATP | 14.1 ± 2.9 | [1] |

| Benzoyl-AMS (5) | Competitive with respect to ATP | 78.4 ± 15.6 | [1] |

| Norharmane | Competitive with anthraniloyl-AMP | 2,540 | [5] |

| 2-Amino-6-fluorobenzoic acid (6FABA) | Substrate analogue inhibitor | - | [5] |

| Halogenated anthranilate derivatives | Substrate analogue inhibitors | - | [5] |

| Table 3: Known inhibitors of P. aeruginosa PqsA. |

Anthranilate-CoA Ligases in Other Organisms

While PqsA from P. aeruginosa is the most well-characterized, Anthranilate-CoA ligase activity is not exclusive to this species. Homologous enzymes are found in other bacteria, where they participate in diverse metabolic pathways.

-

Burkholderia spp. : Some Burkholderia species also produce 2-alkyl-4-quinolones and possess a PqsA homolog.[9]

-

Actinobacteria : Several species of Streptomyces and Rhodococcus are known to metabolize a wide range of organic acids, and their genomes contain numerous genes encoding putative acyl-CoA synthetases.[10][11] While specific characterization of anthranilate-CoA ligases in these organisms is less common, their metabolic versatility suggests the presence of such enzymes. For instance, some Streptomyces species are known to produce secondary metabolites derived from anthranilate.

-

Plants : Plants produce a vast array of secondary metabolites derived from aromatic carboxylic acids. Enzymes such as 4-coumarate:CoA ligase (4CL) are well-known for their role in phenylpropanoid metabolism.[12] While a dedicated anthranilate-CoA ligase for secondary metabolism is not as prominently documented, the existence of promiscuous acyl-CoA ligases that can activate anthranilate is plausible.

Experimental Protocols

Purification of Recombinant His-tagged PqsA

This protocol describes the purification of N-terminally His-tagged PqsA from an E. coli expression system.

-

Expression:

-

Transform E. coli Rosetta 2(DE3) with an appropriate expression vector containing the His-tagged pqsA gene.

-

Grow the culture in LB medium at 37°C to an OD600 of 0.6.

-

Induce protein expression with 1 mM IPTG and continue incubation for 2-4 hours at 30°C.

-

Harvest the cells by centrifugation.

-

-

Lysis:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g) to remove cell debris.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged PqsA with elution buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Buffer Exchange:

-

Exchange the buffer of the purified protein to a storage buffer (e.g., 100 mM HEPES, pH 8.0, 0.2 mM DTT) using a desalting column or dialysis.

-

Assess the purity of the protein by SDS-PAGE.

-

Continuous Spectrophotometric Assay for PqsA Activity

This assay continuously monitors the formation of anthraniloyl-CoA by measuring the increase in absorbance at 365 nm.[8]

-

Reaction Mixture:

-

Prepare a 0.5 mL reaction mixture in a quartz cuvette containing:

-

100 mM HEPES buffer, pH 8.0

-

2 mM MgCl2

-

0.2 mM Dithiothreitol (DTT)

-

0.4 mM Coenzyme A (CoA)

-

1 mM ATP

-

Purified PqsA enzyme (concentration to be optimized for linear reaction rate)

-

-

-

Assay Procedure:

-

Equilibrate the reaction mixture at 37°C for 1 minute in a spectrophotometer.

-

Initiate the reaction by adding anthranilate to a final concentration of 0.5 mM.

-

Monitor the increase in absorbance at 365 nm for a set period (e.g., 5-10 minutes). The extinction coefficient for anthraniloyl-CoA at 365 nm is 5.5 mM-1cm-1.[8]

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

For kinetic analysis, vary the concentration of one substrate while keeping the others at saturating concentrations.

-

Thin-Layer Chromatography (TLC) Analysis of Reaction Products

TLC can be used to qualitatively confirm the formation of anthraniloyl-CoA.[13]

-

Reaction:

-

Perform a larger scale PqsA reaction (e.g., 2 mL) as described in the spectrophotometric assay.

-

Take aliquots (e.g., 0.4 mL) at different time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Sample Preparation:

-

Stop the reaction in each aliquot by adding a small volume of ice-cold formic acid (e.g., 50 µL).

-

Centrifuge to pellet the precipitated protein.

-

Evaporate the supernatant to dryness and redissolve in a small volume of water (e.g., 5 µL).

-

-

TLC:

-

Spot the redissolved samples, along with standards for anthranilate and chemically synthesized anthraniloyl-CoA, onto a silica (B1680970) gel TLC plate.

-

Develop the plate in a solvent system of butanol:acetic acid:water (60:35:25).[13]

-

Visualize the spots under long-wave UV light. Anthraniloyl-CoA will fluoresce.

-

Visualizations

Signaling Pathway

Caption: PQS biosynthetic pathway in P. aeruginosa.

Experimental Workflow

Caption: Workflow for PqsA purification and characterization.

Conclusion

Anthranilate-CoA ligases, particularly PqsA from P. aeruginosa, are pivotal enzymes in the biosynthesis of important secondary metabolites. Their role in bacterial quorum sensing and virulence makes them significant targets for the development of novel therapeutics. This guide has provided a detailed overview of the current knowledge on these enzymes, including their kinetic properties, substrate specificities, and inhibitors. The experimental protocols outlined herein offer a practical resource for researchers aiming to further investigate these fascinating biocatalysts. Future research into Anthranilate-CoA ligases from a broader range of organisms will undoubtedly uncover new metabolic pathways and provide further opportunities for biotechnological and pharmaceutical applications.

References

- 1. anthranilate-CoA ligase(EC 6.2.1.32) - Creative Enzymes [creative-enzymes.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. journals.asm.org [journals.asm.org]

- 4. RegulonDB Browser [regulondb.ccg.unam.mx]

- 5. The second aconitase (AcnB) of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation, characterisation and enzymatic activity of Streptomyces sp. and its pH control during fermentation process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Construction and properties of aconitase mutants of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptional regulation of the aconitase genes (acnA and acnB) of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of coenzyme A activated compounds in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Actinobacterial acyl coenzyme A synthetases involved in steroid side-chain catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural Basis for Specificity and Flexibility in a Plant 4-Coumarate:CoA Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

The Central Role of Anthranilyl-CoA in Primary and Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilyl-Coenzyme A (Anthranilyl-CoA) is a pivotal intermediate that sits (B43327) at the crossroads of primary and secondary metabolism in a diverse range of organisms, from bacteria to plants. Formed by the ligation of anthranilate and Coenzyme A, this activated thioester is a critical precursor for a variety of bioactive compounds. In primary metabolism, it serves as an intermediate in the biosynthesis of the essential amino acid tryptophan. More conspicuously, it is a key branching point metabolite that is shunted into specialized secondary metabolic pathways, leading to the production of compounds with significant pharmacological and ecological relevance, including quinolone signaling molecules in bacteria and acridone (B373769) alkaloids in plants. This technical guide provides an in-depth exploration of the biosynthesis, metabolic fate, and regulation of this compound, with a focus on quantitative data, detailed experimental protocols, and pathway visualizations to support research and drug development efforts.

Biosynthesis of this compound

The formation of this compound is catalyzed by the enzyme anthranilate-CoA ligase (EC 6.2.1.32), also known as anthraniloyl coenzyme A synthetase. This enzyme belongs to the family of ligases that form carbon-sulfur bonds.[1] The reaction proceeds via an adenylated intermediate in a two-step mechanism and is dependent on ATP and magnesium ions.[2][3]

Reaction:

ATP + Anthranilate + CoA ⇌ AMP + Diphosphate + this compound[1]

This enzymatic step is the commitment point for directing anthranilate, a product of the shikimate pathway, towards specific downstream metabolic fates.

Role in Primary Metabolism: Tryptophan Biosynthesis

Anthranilate is a key intermediate in the biosynthesis of tryptophan.[4] The enzyme anthranilate synthase catalyzes the conversion of chorismate to anthranilate. From there, in the canonical tryptophan pathway, anthranilate is converted to phosphoribosylanthranilate. However, the formation of this compound represents a divergence from this primary metabolic route, channeling the anthranilate pool towards other biosynthetic ends. The regulation of anthranilate synthase is a critical control point, often subject to feedback inhibition by tryptophan.[4]

Role in Secondary Metabolism

This compound is a crucial precursor for a variety of secondary metabolites with important biological activities.

Quinolone Signaling in Pseudomonas aeruginosa

In the opportunistic pathogen Pseudomonas aeruginosa, this compound is the starter molecule for the biosynthesis of 2-alkyl-4-quinolones (AQs), which are quorum-sensing signal molecules.[5] The Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4-quinolone, is a key virulence factor.[5] The biosynthesis of AQs is initiated by the enzyme PqsA, an anthranilate-CoA ligase, which activates anthranilate to this compound.[2][6] Subsequently, the enzyme PqsD, an anthraniloyl-CoA anthraniloyltransferase, catalyzes the condensation of this compound with malonyl-CoA.[7] The PQS signaling pathway is a target for the development of anti-virulence therapies against P. aeruginosa.

Acridone Alkaloid Biosynthesis in Plants

In plants of the Rutaceae family, such as Ruta graveolens (common rue), this compound is a precursor for the biosynthesis of acridone alkaloids.[8] These compounds exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.[8] The biosynthesis involves the condensation of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA, catalyzed by the enzyme acridone synthase.[8] A key regulatory feature in Ruta graveolens is the presence of two isoforms of anthranilate synthase. One isoform is sensitive to feedback inhibition by tryptophan, while the other, elicitor-inducible isoform, is tryptophan-insensitive, allowing for the accumulation of anthranilate for alkaloid biosynthesis.[4][9]

Quantitative Data

A critical aspect of understanding the role of this compound is the quantitative analysis of the enzymes and metabolites involved in its metabolism.

Enzyme Kinetics

The kinetic parameters of the enzymes that synthesize and utilize this compound are essential for modeling metabolic flux and for designing enzyme inhibitors. The following table summarizes the available kinetic data for PqsA, the anthranilate-CoA ligase from Pseudomonas aeruginosa.[2]

| Substrate | Km (µM) |

| Anthranilate | 3 |

| ATP | 71 |

| Coenzyme A | 22 |

| Table 1: Michaelis-Menten constants (Km) for PqsA from Pseudomonas aeruginosa.[2] |

Enzyme Purification

The purification of enzymes involved in this compound metabolism is a prerequisite for their detailed characterization. The following table provides an example of a purification scheme for His-tagged PqsA from E. coli.[2]

| Purification Step | Total Protein (mg) | Total Activity (nmol/min) | Specific Activity (nmol/min/mg) | Yield (%) | Purification (n-fold) |

| Crude Extract | 240 | 1,200 | 5 | 100 | 1 |

| Ammonium Sulfate (50%) | 80 | 1,040 | 13 | 87 | 2.6 |

| His-Select Cartridge | 3.6 | 1,044 | 290 | 87 | 58 |

| Table 2: Purification of His-tagged PqsA from E. coli.[2] |

Metabolite Concentrations

The intracellular concentrations of this compound and related metabolites can provide insights into the regulation of these pathways. In stationary phase cultures of Pseudomonas aeruginosa, anthranilate has been observed to accumulate, and its concentration can be modulated by the addition of exogenous compounds.[10] For instance, the addition of 0.1 mM anthranilate to P. aeruginosa cultures has been shown to affect biofilm formation and antibiotic tolerance.[10][11]

Experimental Protocols

Continuous Spectrophotometric Assay for Anthranilate-CoA Ligase Activity

This protocol is adapted from the method used for PqsA from Pseudomonas aeruginosa.[6]

Principle: The formation of this compound is monitored by the increase in absorbance at 365 nm, which is the absorbance maximum for the thioester product.

Reagents:

-

100 mM HEPES buffer, pH 8.0

-

2 mM MgCl2

-

0.2 mM Dithiothreitol (DTT)

-

1 mM ATP

-

0.4 mM Coenzyme A

-

10 mM Anthranilate (potassium salt) stock solution

-

Purified Anthranilate-CoA ligase

Procedure:

-

Prepare a 0.5 mL reaction mixture containing 100 mM HEPES (pH 8.0), 2 mM MgCl2, 0.2 mM DTT, 1 mM ATP, and 0.4 mM CoA.

-

Add a suitable amount of purified enzyme to the reaction mixture.

-

Equilibrate the mixture in a spectrophotometer cuvette at 37°C for 1 minute.

-

Initiate the reaction by adding anthranilate to a final concentration of 0.5 mM.

-

Immediately monitor the increase in absorbance at 365 nm for 5-10 minutes.

-

Calculate the initial reaction velocity using the extinction coefficient for this compound at 365 nm (ε365 = 5.5 mM-1 cm-1).[6]

Purification of His-tagged Anthranilate-CoA Ligase (PqsA) from E. coli

This protocol is based on the purification of recombinant PqsA.[2]

Materials:

-

E. coli expression strain carrying a His-tagged PqsA construct

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1% Triton X-100, 1 mM DTT, 1 mM PMSF)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 50 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography resin

Procedure:

-

Induce expression of the His-tagged PqsA in E. coli with IPTG.

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication or French press.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA column equilibrated with lysis buffer without Triton X-100 and PMSF.

-

Wash the column extensively with wash buffer to remove unbound proteins.

-

Elute the His-tagged PqsA with elution buffer.

-

Analyze the fractions by SDS-PAGE to assess purity.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

Quantification of this compound by HPLC-MS/MS

This is a general workflow for the quantification of acyl-CoAs.

Principle: this compound is extracted from biological samples, separated by reverse-phase HPLC, and detected by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM).

Procedure:

-

Sample Extraction:

-

Quench metabolism rapidly (e.g., with liquid nitrogen).

-

Extract metabolites with an acidic solution (e.g., 10% trichloroacetic acid in acetonitrile/water) to precipitate proteins and stabilize the acyl-CoAs.

-

Include an internal standard (e.g., a stable isotope-labeled version of this compound) for accurate quantification.

-

Centrifuge to remove precipitated protein.

-

-

HPLC Separation:

-

Inject the supernatant onto a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., tributylamine) to improve retention and separation of the polar acyl-CoA.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Set up an MRM transition specific for this compound (precursor ion to a specific product ion).

-

Quantify the amount of this compound by comparing the peak area to that of the internal standard and a standard curve.

-

Signaling Pathways and Workflows

Metabolic Pathways

Regulation of Quinolone Signaling in P. aeruginosa

Experimental Workflow for Enzyme Kinetic Analysis

Logical Workflow for 13C-Metabolic Flux Analysis

Conclusion

This compound is a metabolite of significant interest due to its central position in both primary and secondary metabolism. Its role as a precursor to essential amino acids and a diverse array of bioactive secondary metabolites makes the enzymes involved in its synthesis and utilization attractive targets for metabolic engineering and drug development. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers in these fields. Further investigation into the kinetics of other enzymes in these pathways and more detailed metabolic flux analyses will continue to enhance our understanding of the critical role of this compound and open new avenues for the rational design of novel therapeutics and the biotechnological production of valuable natural products.

References

- 1. Anthranilate—CoA ligase - Wikipedia [en.wikipedia.org]

- 2. Pseudomonas aeruginosa PqsA Is an Anthranilate-Coenzyme A Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. anais.infobibos.com.br [anais.infobibos.com.br]

- 4. Anthranilate synthase from Ruta graveolens. Duplicated AS alpha genes encode tryptophan-sensitive and tryptophan-insensitive isoenzymes specific to amino acid and alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Differential regulation and distribution of acridone synthase in Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anthranilate synthase from Ruta graveolens. Duplicated AS alpha genes encode tryptophan-sensitive and tryptophan-insensitive isoenzymes specific to amino acid and alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anthranilate Acts as a Signal to Modulate Biofilm Formation, Virulence, and Antibiotic Tolerance of Pseudomonas aeruginosa and Surrounding Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Intermediates of the Anthranilyl-CoA Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the core intermediates within the anthranilyl-CoA biosynthetic pathway. It is designed to serve as a technical resource, offering detailed experimental protocols, quantitative data, and visual representations of the pathway and associated analytical workflows. The activation of anthranilate to this compound is a critical step in the biosynthesis of numerous secondary metabolites, most notably the Pseudomonas quinolone signals (PQS) in the opportunistic pathogen Pseudomonas aeruginosa.[1][2] Understanding the intermediates and the enzymes that produce them is paramount for developing novel therapeutics that target these pathways.

Core Biosynthetic Pathway: Formation of this compound

The primary and initiating step of this pathway is the conversion of anthranilate into its activated thioester form, this compound. This reaction is catalyzed by the enzyme Anthranilate-CoA ligase.[1]

-

Enzyme: Anthranilate-CoA ligase (EC 6.2.1.32).[3][4] In P. aeruginosa, this enzyme is encoded by the pqsA gene.[1][5]

-

Reaction: The enzyme catalyzes the ATP-dependent ligation of coenzyme A (CoA) to anthranilate.[3] The reaction proceeds as follows: ATP + Anthranilate + CoA ⇌ this compound + AMP + Diphosphate[4]

-

Significance: This activation step "primes" anthranilate for entry into various downstream biosynthetic pathways, including the production of quinolone signaling molecules.[5] The formation of the high-energy thioester bond of this compound makes the subsequent condensation reactions thermodynamically favorable.

Downstream Processing of this compound

Following its synthesis, this compound serves as a key building block. In the context of PQS biosynthesis in P. aeruginosa, it is condensed with malonyl-CoA.

-

Enzyme: Anthraniloyl-CoA anthraniloyltransferase (EC 2.3.1.262), the product of the pqsD gene.[6][7]

-

Reaction: The PqsD enzyme facilitates the transfer of an anthraniloyl group from this compound to malonyl-CoA. This reaction forms the intermediate 2-aminobenzoylacetyl-CoA, which can then undergo cyclization.[6][7]

Quantitative Data: Enzyme Kinetics

The efficiency of anthranilate activation can be assessed by examining the kinetic parameters of the Anthranilate-CoA ligase (PqsA) enzyme. The enzyme displays activity towards various aromatic substrates, though with differing affinities.

| Substrate/Inhibitor | Type | Km (μM) | Ki (μM) | PQS Inhibition (%)a | Reference |

| Anthranilate | Substrate | 2.5 ± 0.3 | - | - | [1] |

| Benzoate | Substrate | 130 ± 10 | - | 19 ± 12 | [1] |

| 4-Fluoroanthranilate | Substrate | 2.6 ± 0.2 | - | 84 ± 2 | [1] |

| 5-Fluoroanthranilate | Substrate | 1.6 ± 0.2 | - | 93 ± 1 | [1] |

| 6-Fluoroanthranilate | Substrate | 16 ± 1 | - | 94 ± 1 | [1] |

| 4-Chloroanthranilate | Substrate | 2.2 ± 0.3 | - | 77 ± 2 | [1] |

| 5-Chloroanthranilate | Substrate | 1.8 ± 0.1 | - | 85 ± 3 | [1] |

| Methyl anthranilate | Inhibitor | - | 430 ± 30 | 70 ± 11 | [1] |

| 3-Aminobenzoate | Inhibitor | - | 1300 ± 100 | 22 ± 11 | [1] |

| a Inhibition of PQS production in vivo in P. aeruginosa when grown in the presence of the analog.[1] |

Experimental Protocols

Detailed methodologies are crucial for studying the this compound pathway. The following protocols are based on established methods for characterizing the PqsA enzyme.[1]

This assay measures the formation of the anthraniloyl-CoA thioester bond, which absorbs light at 365 nm.

Materials:

-

100 mM HEPES buffer, pH 8.0

-

Dithiothreitol (DTT)

-

MgCl2

-

Coenzyme A (CoA)

-

ATP

-

Anthranilate (or other substrate)

-

Purified PqsA enzyme

Procedure:

-

Prepare a 0.5 mL reaction mixture containing:

-

100 mM HEPES, pH 8.0

-

0.2 mM DTT

-

2 mM MgCl2

-

0.4 mM CoA

-

1 mM ATP

-

A suitable amount of purified PqsA protein.

-

-

Equilibrate the mixture in a sample cuvette at 37°C for 1 minute.

-

Initiate the reaction by adding the anthranilate substrate to a final concentration of 0.5 mM.

-

Immediately monitor the increase in absorbance at 365 nm using a spectrophotometer.

-

Calculate the rate of anthraniloyl-CoA formation using its molar extinction coefficient (ε365 = 5.5 mM−1·cm−1).[1]

TLC is used to separate and identify the reaction products, confirming the synthesis of this compound.[1][8]

Materials:

-

Silica (B1680970) gel G TLC plates (with fluorescent indicator)

-

Reaction samples from the PqsA assay

-

Ice-cold formic acid

-

Standards: Synthetic anthraniloyl-CoA, anthranilic acid, CoA

-

Developing Solvent: Butanol-acetic acid-water (60:35:25 v/v/v)

-

UV lamp (long-wave, 365 nm)

Procedure:

-

At timed intervals during the PqsA assay, remove a 0.4 mL aliquot of the reaction mixture.

-

Immediately stop the reaction by adding 50 μL of ice-cold formic acid.

-

Centrifuge the sample to precipitate and remove the protein.

-

Take a 50 μL aliquot of the supernatant, evaporate it to dryness, and resuspend it in 5 μL of water.

-

Spot the resuspended sample onto a silica gel TLC plate alongside the standards.

-

Develop the plate in a chromatography chamber containing the butanol-acetic acid-water solvent system.

-

After the solvent front has migrated sufficiently, remove the plate and allow it to air dry.

-

Visualize the separated spots under long-wave UV light and compare the retention factor (Rf) of the product with that of the synthetic anthraniloyl-CoA standard.[1][8]

For comprehensive and highly sensitive quantification of acyl-CoA species, including this compound, LC-MS-based methods are the modern standard.[9][10][11] This approach is essential for metabolic flux analysis and for detecting low-abundance intermediates in complex biological samples.[12][13]

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Anthranilate—CoA ligase - Wikipedia [en.wikipedia.org]

- 4. KEGG ENZYME: 6.2.1.32 [genome.jp]

- 5. researchgate.net [researchgate.net]

- 6. anthraniloyl-CoA anthraniloyltransferase - Creative Biogene [microbialtec.com]

- 7. EC 2.3.1.262 [iubmb.qmul.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 13. Metabolic Flux Analysis [vanderbilt.edu]

Degradation Pathways of Anthranilyl-CoA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known degradation pathways of Anthranilyl-CoA, a key intermediate in the metabolism of various aromatic compounds. The document details the enzymatic reactions, intermediates, and regulatory aspects of these pathways under both aerobic and anaerobic conditions. It is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development who are investigating aromatic compound degradation, enzyme mechanisms, and potential therapeutic targets.

Introduction to this compound Metabolism

This compound, also known as 2-aminobenzoyl-CoA, is a central metabolite derived from the activation of anthranilate. Its degradation is a critical step in the catabolism of tryptophan and other aromatic compounds by a variety of microorganisms. The breakdown of the stable aromatic ring of this compound is an energetically challenging process that bacteria have overcome through the evolution of specialized enzymatic pathways. Understanding these pathways is crucial for applications in bioremediation, biocatalysis, and for the identification of novel antibiotic targets, as some of these pathways are unique to bacteria. This guide will explore the primary aerobic and anaerobic degradation routes of this compound.

Aerobic Degradation Pathways of this compound

Under aerobic conditions, microorganisms employ oxygenases to initiate the breakdown of the aromatic ring of anthranilate and its CoA derivative. Two major pathways have been characterized: one involving a monooxygenase/reductase that directly dearomatizes 2-aminobenzoyl-CoA, and another that proceeds through the conversion of anthranilate to catechol via a dioxygenase. A third, less common pathway involving 3-hydroxyanthranilate has also been identified.

The 2-Aminobenzoyl-CoA Monooxygenase/Reductase Pathway

A novel aerobic pathway for the degradation of 2-aminobenzoate (B8764639) has been identified in denitrifying bacteria, which proceeds through the activation of anthranilate to 2-aminobenzoyl-CoA. This intermediate is then dearomatized by the flavoenzyme 2-aminobenzoyl-CoA monooxygenase/reductase.[1] This enzyme catalyzes both the monooxygenation and subsequent reduction of the aromatic ring.[1][2]

The overall reaction is as follows:

2-aminobenzoyl-CoA + 2 NAD(P)H + 2 H⁺ + O₂ → 2-amino-5-oxocyclohex-1-enecarboxyl-CoA + H₂O + 2 NAD(P)⁺

Key Enzyme: 2-Aminobenzoyl-CoA monooxygenase/reductase (EC 1.14.13.40)

The Anthranilate Dioxygenase Pathway

In many bacteria, the aerobic degradation of anthranilate is initiated by anthranilate 1,2-dioxygenase. This enzyme catalyzes the dihydroxylation of anthranilate, leading to the formation of catechol, which is a common intermediate in the degradation of many aromatic compounds and is further metabolized via ortho- or meta-cleavage pathways.[3][4][5][6]

The overall reaction is:

Anthranilate + NAD(P)H + H⁺ + O₂ → Catechol + CO₂ + NAD(P)⁺ + NH₃